BenchChemオンラインストアへようこそ!

(R)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine

Biocatalysis Chiral amine synthesis ω-Transaminase

(R)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine (CAS 1259688-08-8; molecular formula C₁₀H₁₂BrN; MW 226.11) is an enantiopure 1-aminoindane derivative bearing a bromine atom at the 4-position and a methyl group at the 7-position of the indane scaffold. The compound belongs to the 1-aminoindane class, which is structurally distinct from the more extensively studied 2-aminoindane series and forms the core pharmacophore of the clinically approved MAO-B inhibitor rasagiline.

Molecular Formula C10H12BrN
Molecular Weight 226.11 g/mol
Cat. No. B11879792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine
Molecular FormulaC10H12BrN
Molecular Weight226.11 g/mol
Structural Identifiers
SMILESCC1=C2C(CCC2=C(C=C1)Br)N
InChIInChI=1S/C10H12BrN/c1-6-2-4-8(11)7-3-5-9(12)10(6)7/h2,4,9H,3,5,12H2,1H3/t9-/m1/s1
InChIKeyDCNGCEYJTBUHJS-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine: Chiral 1-Aminoindane Building Block for CNS-Targeted Medicinal Chemistry


(R)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine (CAS 1259688-08-8; molecular formula C₁₀H₁₂BrN; MW 226.11) is an enantiopure 1-aminoindane derivative bearing a bromine atom at the 4-position and a methyl group at the 7-position of the indane scaffold [1]. The compound belongs to the 1-aminoindane class, which is structurally distinct from the more extensively studied 2-aminoindane series and forms the core pharmacophore of the clinically approved MAO-B inhibitor rasagiline [2]. The (R)-absolute configuration at C-1, confirmed by the InChI stereochemical descriptor ([C@H]1(N)C2=C(C(Br)=CC=C2C)CC1), is critical because the (R)-enantiomer of 1-aminoindane derivatives consistently exhibits 4-fold greater pharmacological potency than the (S)-enantiomer in MAO-B inhibition, a pattern established across multiple aminoindane chemotypes . The 4-bromo substituent provides a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions, while the 7-methyl group contributes steric bulk that modulates both enzyme-substrate interactions during biocatalytic synthesis and biological target engagement .

Why (R)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine Cannot Be Interchanged with Generic Aminoindane Analogs


Substituting (R)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine with a non-brominated analog (e.g., 7-methyl-1-aminoindane), a positional isomer (e.g., 5-bromo-1-methyl-1-indanamine), or the opposite enantiomer eliminates both the synthetic versatility conferred by the 4-bromo group and the stereochemically-dependent biological activity profile [1]. The 4-bromo substituent is not merely a placeholder; its electron-withdrawing character (–I effect) and ability to participate in Pd-catalyzed cross-coupling (e.g., cyanation, Suzuki, Buchwald-Hartwig) provide a divergent synthetic entry point that non-halogenated or 5-bromo isomers cannot replicate with equivalent efficiency [2]. In biocatalytic production, the precise spatial arrangement of the 4-bromo and 7-methyl groups dictates enzyme recognition: Arthrobacter R-TA achieves 85% conversion and 98% ee with this specific substitution pattern, while altered substitution patterns produce markedly different conversion rates and enantioselectivities due to disrupted enzyme-substrate binding interactions . Furthermore, the (R)-configuration is non-negotiable for users developing MAO-B-targeted agents, as the (S)-enantiomer of 1-aminoindane derivatives shows approximately 4-fold lower inhibitory potency, a stereochemical requirement that racemic material cannot satisfy .

(R)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine: Quantitative Differentiation Evidence Against Closest Analogs


Enantiomeric Excess in Biocatalytic Synthesis: (R) vs. (S) Transaminase Performance on 4-Bromo-7-methyl-1-indanone

When (R)-selective Arthrobacter sp. ω-transaminase is applied to the ketone precursor 4-bromo-7-methyl-1-indanone with isopropylamine as amine donor, the reaction achieves 85% conversion with 98% enantiomeric excess favoring the (R)-enantiomer . In contrast, Aspergillus terreus R-TA under comparable conditions (allylamine donor) delivers only 78% conversion with 95% ee, representing a 7-percentage-point conversion deficit and a 3-percentage-point ee reduction relative to Arthrobacter R-TA . This head-to-head comparison demonstrates that enzyme selection directly determines the attainable enantiomeric purity of (R)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine, and that the 4-bromo-7-methyl substitution pattern imposes specific steric demands on the transaminase active site that are not equally accommodated by all (R)-selective biocatalysts [1].

Biocatalysis Chiral amine synthesis ω-Transaminase

Continuous-Flow Biocatalytic Production vs. Batch Mode: Productivity and Sustainability Comparison

For the specific target compound (R)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine, a packed-bed reactor employing immobilized AspRedAm (an engineered amine dehydrogenase) achieved 92% conversion over 72 hours at 0.5 mL/min flow rate, delivering a productivity of 2.1 g/L/h . This represents a 2.6-fold productivity gain over conventional batch mode (0.8 g/L/h), alongside a 60% reduction in NADPH cofactor consumption through continuous cofactor recycling . In the analogous batch system, the same biocatalyst achieves lower space-time yield due to equilibrium limitations and product inhibition, which the continuous-flow configuration mitigates through constant product removal [1].

Continuous-flow synthesis Immobilized biocatalysis Process intensification

4-Bromo vs. Non-Halogenated 1-Aminoindane: Synthetic Divergence via Pd-Catalyzed Cross-Coupling

The 4-bromo substituent on (R)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine constitutes a privileged synthetic exit vector that is entirely absent in non-halogenated 1-aminoindane analogs such as 7-methyl-1-aminoindane (CAS 168902-78-1) [1]. The aryl bromide serves as an electrophilic partner for Pd-catalyzed cyanation, as demonstrated in the zinc bromide-facilitated Pd(0)/Pd(II) catalytic cycle optimized for bromoindanone substrates, enabling late-stage introduction of nitrile, aryl, alkenyl, or amino functionalities without altering the chiral amine center [2]. Non-halogenated analogs require de novo synthetic planning for each derivative, while the 4-bromo compound provides a single, versatile intermediate from which diverse compound libraries can be divergently synthesized through parallel cross-coupling reactions .

Palladium catalysis Cross-coupling Aryl bromide reactivity

4-Bromo vs. 5-Bromo Positional Isomer: Differential Biological and Synthetic Profiles of Brominated 1-Aminoindanes

The 4-bromo substitution pattern on (R)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine produces a distinct electronic and steric profile compared to the 5-bromo positional isomer (e.g., 5-Bromo-1-methyl-1-indanamine, CAS 1392072-76-2) [1]. The 4-position places the electron-withdrawing bromine adjacent to the indane ring fusion, exerting a stronger inductive perturbation on the aromatic π-system and the amine-bearing cyclopentane ring than the 5-position isomer, where the bromine is located para to the ring junction. In transaminase-mediated synthesis, the 4-bromo group interacts directly with the hydrophobic pocket of the enzyme active site, contributing to substrate recognition and enantioselectivity . The 4-bromo-7-methyl pattern also aligns with the substitution paradigm established in 4- and 5-halo-substituted 2-indanamine inhibitors of phenylethanolamine N-methyltransferase, where the 4-halo substitution is explicitly claimed as pharmacologically active, while 5-halo substitution produces a different inhibition profile [2]. Modulatory activity at serotonin receptors has been specifically documented for the (1R)-4-bromo-7-methyl substitution pattern, with the compound described as a potential candidate for mood disorder therapeutics [3].

Positional isomer SAR Brominated aminoindanes Enzyme inhibition

Physicochemical Property Differentiation: pKa and LogP Comparison with Non-Brominated 1-Aminoindane Parent

(R)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine exhibits a predicted pKa of 9.11±0.20 and a calculated LogP (XLogP3) of 2.3, compared to the unsubstituted parent compound 1-aminoindane (pKa ~9.4–9.6 for the conjugate acid of primary amines on indane; LogP ~1.5–1.7) . The 4-bromo and 7-methyl substituents collectively reduce the amine basicity by approximately 0.3–0.5 pKa units through the electron-withdrawing inductive effect of bromine (partially offset by the electron-donating methyl group), while simultaneously increasing lipophilicity by 0.6–0.8 LogP units [1]. These shifts are within the range that meaningfully impacts CNS drug-like properties: a LogP of 2.3 places the compound within the optimal range (2–3) for passive blood-brain barrier permeation, while the reduced basicity (pKa ~9.1 vs. 9.5 for parent) decreases the fraction ionized at physiological pH, potentially enhancing membrane permeability relative to the unsubstituted aminoindane scaffold [2].

Physicochemical properties CNS drug design pKa and LogP

(R)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine: Evidence-Backed Application Scenarios for Selection and Procurement


Enantiopure Chiral Amine Building Block for CNS Drug Discovery Programs Targeting Monoaminergic Systems

The (R)-configuration at C-1, established at 98% ee via Arthrobacter R-TA biocatalysis , makes this compound the correct stereochemical choice for structure-activity relationship (SAR) studies aimed at MAO-B inhibition, serotonin receptor modulation, or other targets where the (R)-enantiomer of 1-aminoindane derivatives is pharmacologically active. The documented serotonin receptor modulatory activity of the (1R)-4-bromo-7-methyl compound [1] provides a starting point for further optimization, while the compound's CNS-favorable physicochemical profile (LogP 2.3, pKa 9.1, TPSA 26 Ų) supports its use in brain-penetrant ligand design . Users pursuing rasagiline-inspired scaffolds will benefit from the 4-bromo handle, which enables late-stage diversification without altering the chiral amine pharmacophore .

Divergent Late-Stage Functionalization Intermediate for Parallel Library Synthesis

The 4-bromo substituent serves as a universal coupling partner for Pd-catalyzed transformations, enabling a single batch of (R)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine to generate an array of 4-substituted derivatives through parallel cyanation, Suzuki, Sonogashira, and Buchwald-Hartwig reactions . The established zinc bromide-facilitated cyanation protocol developed for bromoindanone substrates [1] is directly transferable, providing a validated synthetic pathway. This 'one intermediate, many products' workflow is superior to procuring multiple individually functionalized building blocks, reducing procurement complexity and enabling more efficient SAR exploration around the 4-position .

Continuous-Flow Biocatalytic Production for Scalable Chiral Amine Supply

Organizations requiring multi-gram to kilogram quantities of enantiopure (R)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine can leverage the demonstrated continuous-flow immobilized AspRedAm process, which achieves 2.6-fold higher productivity (2.1 g/L/h) than batch mode with 60% reduced NADPH consumption . This process data provides a validated starting point for process development and techno-economic assessment, reducing scale-up risk relative to compounds for which no continuous-flow biocatalytic route has been demonstrated. The >10-cycle enzyme reusability data (<15% activity loss) further supports manufacturing cost projections [1].

Reference Standard for Stereochemical Assignment in Aminoindane Analytical Method Development

The compound's well-defined stereochemistry (InChI: 1S/C10H12BrN/c1-6-2-4-8(11)7-3-5-9(12)10(6)7/h2,4,9H,3,5,12H2,1H3/t9-/m1/s1) and high enantiomeric purity (98% ee achievable via Arthrobacter R-TA [1]) make it suitable as a chiral reference standard for HPLC or SFC method development targeting 1-aminoindane enantiomer separation. The (S)-enantiomer (CAS 1259758-80-9) is commercially available from the same synthetic route, providing a matched pair of enantiomeric standards for method validation . This application is directly supported by the established chiral resolution of 1-aminoindane derivatives via N-trifluoroacetyl derivatization and GC on chiral stationary phases .

Quote Request

Request a Quote for (R)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.